1-(But-3-yn-1-yl)-1-ethylcyclobutane
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Overview
Description
1-(But-3-yn-1-yl)-1-ethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a but-3-yn-1-yl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-1-ethylcyclobutane typically involves the alkylation of cyclobutane derivatives. One common method includes the reaction of cyclobutylmagnesium bromide with 1-bromo-3-butyne under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)-1-ethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the alkyne group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
1-(But-3-yn-1-yl)-1-ethylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)-1-ethylcyclobutane involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxy group.
1-(But-3-yn-1-yl)piperidin-4-amine: Contains a piperidine ring substituted with a but-3-yn-1-yl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: An indole derivative with a but-3-yn-1-yl group.
Uniqueness: 1-(But-3-yn-1-yl)-1-ethylcyclobutane is unique due to its cyclobutane ring structure combined with an alkyne group. This combination imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H16 |
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Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-but-3-ynyl-1-ethylcyclobutane |
InChI |
InChI=1S/C10H16/c1-3-5-7-10(4-2)8-6-9-10/h1H,4-9H2,2H3 |
InChI Key |
MJYYAJZKAAXSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CCC#C |
Origin of Product |
United States |
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